5-Bromobenzo[b]thiophene-3-carbonitrile
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Overview
Description
5-Bromobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C9H4BrNS It is a derivative of benzo[b]thiophene, where a bromine atom is substituted at the 5th position and a nitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[b]thiophene-3-carbonitrile typically involves the bromination of benzo[b]thiophene followed by the introduction of a nitrile group. One common method includes the reaction of 5-bromobenzo[b]thiophene with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products:
Substitution: 5-substituted benzo[b]thiophene-3-carbonitrile derivatives.
Reduction: 5-bromobenzo[b]thiophene-3-amine.
Oxidation: this compound sulfoxide or sulfone.
Scientific Research Applications
5-Bromobenzo[b]thiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[b]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Bromobenzo[b]thiophene: Lacks the nitrile group, making it less versatile in certain chemical reactions.
3-Bromobenzo[b]thiophene: The bromine atom is positioned differently, affecting its reactivity and applications.
5-Bromobenzo[b]thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and uses.
Uniqueness: 5-Bromobenzo[b]thiophene-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and enable a wide range of chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds.
Properties
Molecular Formula |
C9H4BrNS |
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Molecular Weight |
238.11 g/mol |
IUPAC Name |
5-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H4BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H |
InChI Key |
YXAYWAAKHDNNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C#N |
Origin of Product |
United States |
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